2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate
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Overview
Description
2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate is a chemical compound that features a trimethylsilyl group, a bromine atom, and a methyl group attached to a benzylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate typically involves the reaction of 4-bromo-3-methylbenzylamine with 2-(Trimethylsilyl)ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield the iodinated derivative.
Hydrolysis: The primary amine and carbon dioxide are the major products.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate has several applications in scientific research:
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate involves its ability to act as a protecting group for amines. The trimethylsilyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon removal of the protecting group, the amine can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethyl 4-bromo-3-methylphenylcarbamate
- 2-(Trimethylsilyl)ethyl 4-chloro-3-methylbenzylcarbamate
- 2-(Trimethylsilyl)ethyl 4-bromo-3-ethylbenzylcarbamate
Uniqueness
2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate is unique due to the presence of both the trimethylsilyl group and the bromine atom, which provide distinct reactivity patterns. The combination of these functional groups allows for selective transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
2-trimethylsilylethyl N-[(4-bromo-3-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2Si/c1-11-9-12(5-6-13(11)15)10-16-14(17)18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZIJOTXPJCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)OCC[Si](C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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